molecular formula C21H17FN6O3 B2812410 4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide CAS No. 942009-04-3

4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide

Cat. No.: B2812410
CAS No.: 942009-04-3
M. Wt: 420.404
InChI Key: DMQIBQPAYBSIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C21H17FN6O3 and its molecular weight is 420.404. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Anti-inflammatory and Antimicrobial Properties

    Some derivatives of pyrazole and pyrazolopyridazine have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. These compounds exhibit significant biological activities due to their structural features, which may be closely related to the compound , highlighting the potential of these chemical frameworks in developing new therapeutic agents (K. Sunder, Jayapal Maleraju, 2013).

  • Antipsychotic-like Profile Without Dopamine Receptor Interaction

    A series of pyrazol-5-ols derivatives demonstrated an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, suggesting a novel mechanism of action for antipsychotic therapy. This research indicates the diversity of applications these chemical structures can have, ranging from central nervous system disorders to inflammation (L D Wise et al., 1987).

  • Herbicidal Activity

    Derivatives of pyrazole have been synthesized and found to have high bioactivity as herbicides, demonstrating the potential of such compounds in agricultural applications. This indicates that the structural motifs present in these compounds could be optimized for use in plant protection, offering a new avenue for the development of herbicides (Yuhan Zhou et al., 2010).

  • Cancer Research and p53 Pathway Interference

    New derivatives bearing the pyrazole nucleus were synthesized and evaluated for their ability to interfere with the p53 pathways, a crucial target in cancer therapy. This demonstrates the compound's potential utility in oncology, specifically in designing drugs that can modulate tumor suppressor pathways and induce apoptosis in cancer cells (D. Raffa et al., 2019).

Properties

IUPAC Name

4-[[2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O3/c1-12-17-10-24-28(16-8-4-14(22)5-9-16)19(17)21(31)27(26-12)11-18(29)25-15-6-2-13(3-7-15)20(23)30/h2-10H,11H2,1H3,(H2,23,30)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQIBQPAYBSIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.